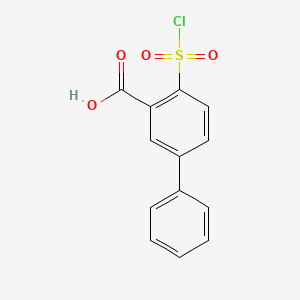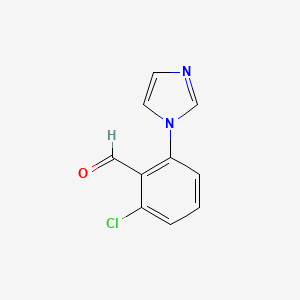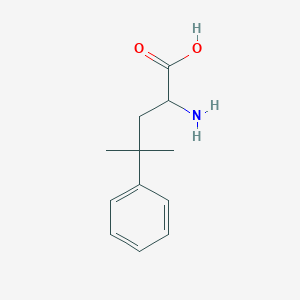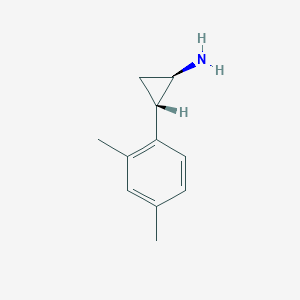
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 2,4-dimethylphenyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. Common methods include:
Cyclopropanation: Using diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to form the cyclopropane ring.
Amination: Introducing the amine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Biochemical Probes: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Phenylcyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.
Aminocyclopropanes: Cyclopropane compounds with amine groups.
Uniqueness
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other cyclopropane derivatives.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(8(2)5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
KAUJWCLOSGPMGF-WDEREUQCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


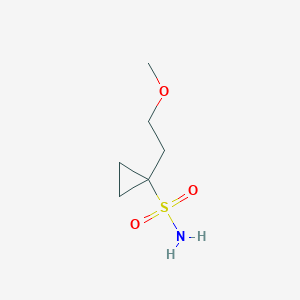

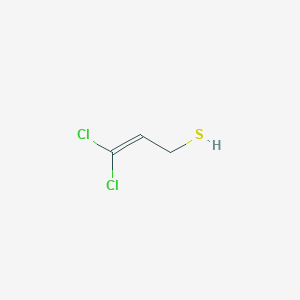
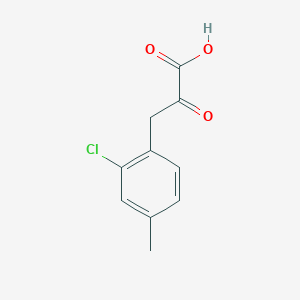
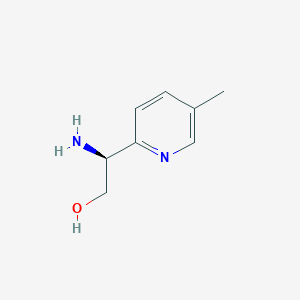
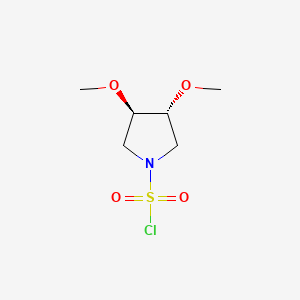
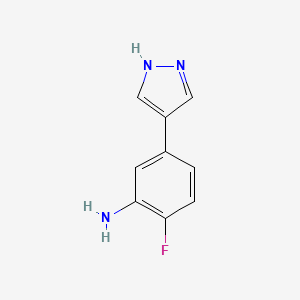
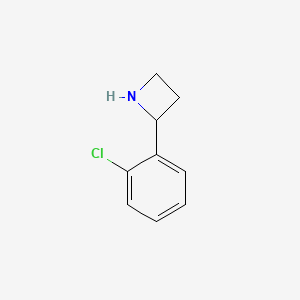
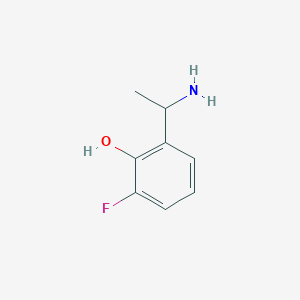
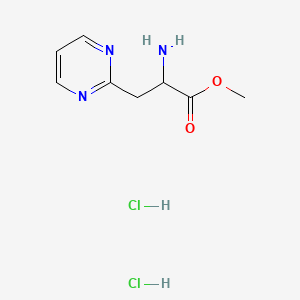
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
